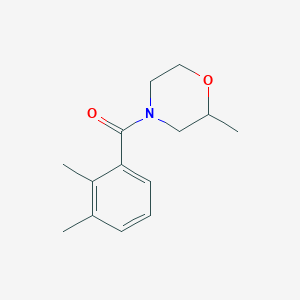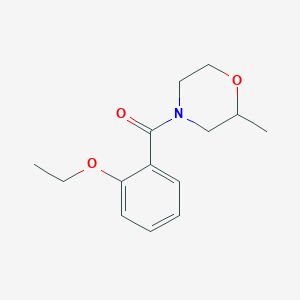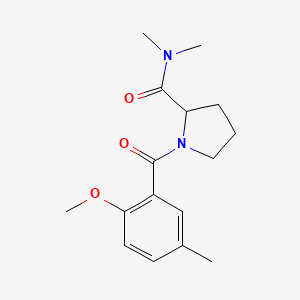
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as MMBC, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MMBC has been reported to have high potency and a long duration of action.
Mécanisme D'action
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. This results in a stimulant effect on the central nervous system. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The physiological effects of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased alertness, and a sense of well-being. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been reported to have a long duration of action, with effects lasting up to 8 hours.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high potency, which allows for the use of smaller amounts of the substance. This can be beneficial in reducing costs and minimizing the risks associated with handling psychoactive substances. However, the use of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is limited by its status as a designer drug, which may restrict its availability and legality in certain jurisdictions.
Orientations Futures
There are several future directions for the study of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of interest is its potential use in the treatment of dopamine-related diseases such as Parkinson's disease and schizophrenia. Another area of interest is its potential use in the study of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide use and its potential for addiction.
Méthodes De Synthèse
The synthesis of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of 2-methoxy-5-methylbenzoyl chloride with N,N-dimethylpyrrolidine-2-carboxamide in the presence of a base. The resulting product is purified by recrystallization to obtain a white crystalline powder. The purity of the synthesized 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied for its potential use in neuroscience research. It has been reported to act as a dopamine transporter inhibitor, which could be useful in the study of dopamine-related diseases such as Parkinson's disease and schizophrenia. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to have an affinity for the serotonin transporter, which could be useful in the study of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-8-14(21-4)12(10-11)15(19)18-9-5-6-13(18)16(20)17(2)3/h7-8,10,13H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPYWVTLRZLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


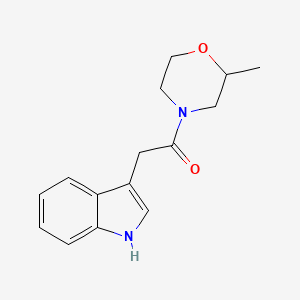
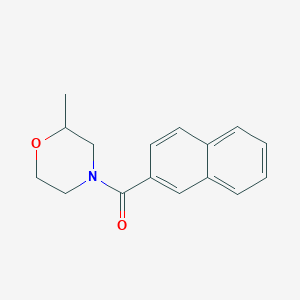
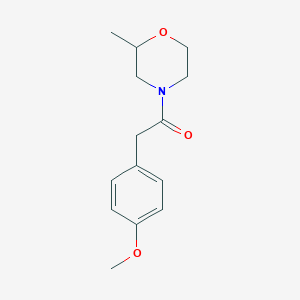
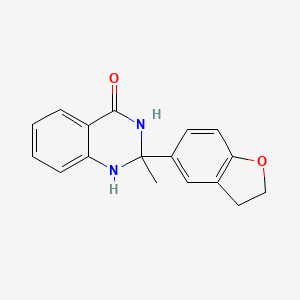
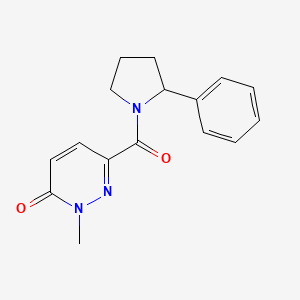
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
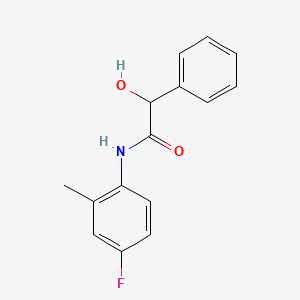
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
